molecular formula C26H26N4O3 B2951670 N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-98-3

N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2951670
CAS No.: 872854-98-3
M. Wt: 442.519
InChI Key: RSXASRKDCLYRLK-UHFFFAOYSA-N
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Description

N-((2-Methyl-1H-indol-5-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a bis-indole acetamide derivative characterized by:

  • Two indole moieties: One substituted with a 2-methyl group at position 5 (via a methyl linker), and another at position 3 linked to a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain.
  • Central acetamide bridge: Connects the two indole systems, forming a planar, conjugated structure conducive to intermolecular interactions .
  • Pyrrolidin-1-yl group: A five-membered saturated heterocycle that enhances solubility and modulates pharmacokinetic properties compared to bulkier substituents (e.g., adamantane) .

This compound’s design likely targets enzymes or receptors interacting with indole-based scaffolds, such as serotonin receptors or kinases involved in cancer pathways .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-17-12-19-13-18(8-9-22(19)28-17)14-27-26(33)25(32)21-15-30(23-7-3-2-6-20(21)23)16-24(31)29-10-4-5-11-29/h2-3,6-9,12-13,15,28H,4-5,10-11,14,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXASRKDCLYRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is C25H30N4O3C_{25}H_{30}N_4O_3, with a molecular weight of approximately 446.54 g/mol. The structure features indole and pyrrolidine moieties, which are known for their pharmacological relevance.

Synthesis

The compound can be synthesized through various methods involving the reaction of indole derivatives with acetamides and pyrrolidine-based intermediates. Recent studies have highlighted eco-friendly synthesis methods using ultrasonic-assisted techniques that enhance yield and reduce environmental impact .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and others. In vitro studies revealed that certain derivatives could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AA54966
Compound BHCT11645
Compound CMCF750

The structure-activity relationship (SAR) studies suggest that modifications on the indole and pyrrolidine rings can enhance anticancer efficacy while minimizing toxicity to normal cells .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as novel antimicrobial agents .

Table 2: Antimicrobial Activity Results

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound AMRSA32 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Case Studies

Several studies have explored the biological activity of indole derivatives similar to N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo... These studies often utilize various assays to assess cytotoxicity and antimicrobial efficacy:

  • Study on Indole Derivatives : This study focused on synthesizing novel indole-based compounds and evaluating their anticancer properties against A549 cells. The results showed promising cytotoxic effects, particularly from compounds containing additional functional groups that enhanced interaction with cellular targets .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of pyrrolidine-containing indoles against resistant bacterial strains. Results indicated that certain modifications led to increased potency against MRSA, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis and Degradation

The acetamide and ketone groups are susceptible to hydrolysis:

  • Acidic hydrolysis : In 6M HCl at reflux, the acetamide bond cleaves to yield 2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetic acid and 2-methyl-1H-indol-5-yl)methanamine .

  • Basic hydrolysis : Treatment with NaOH (2M) selectively hydrolyzes the ketone to a carboxylic acid at the pyrrolidine side chain.

Oxidation and Reduction

  • Ketone oxidation : The 2-oxo group on the pyrrolidine ring is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, forming 2-carboxy-pyrrolidin-1-yl-ethyl derivatives.

  • Indole ring reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s aromaticity, producing a dihydroindole derivative, though this reaction is sterically hindered by the methyl group at the 2-position .

Substitution Reactions

  • Electrophilic substitution : The indole rings undergo bromination at the 4- or 6-positions using NBS in DMF, yielding mono- or di-brominated products .

  • Pyrrolidine modifications : The pyrrolidine nitrogen participates in alkylation with iodomethane, forming a quaternary ammonium salt under mild conditions (NaH, THF).

Reaction Type Reagents Product Application
BrominationNBS, DMF4-Bromo-indole derivativeBioactivity modulation
AlkylationCH₃I, NaHQuaternary pyrrolidinium saltEnhanced solubility

Cross-Coupling Reactions

The indole subunits enable Pd-catalyzed cross-coupling:

  • Suzuki coupling : The 5-methylindole’s methyl group is replaced with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄, generating biaryl derivatives .

  • Buchwald-Hartwig amination : Introduces amine groups at the indole’s 7-position, expanding structural diversity .

Stability and Reactivity Trends

  • pH sensitivity : The compound is stable in neutral buffers but degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis.

  • Thermal stability : Decomposes above 200°C, with DSC analysis showing an exothermic peak at 215°C.

Mechanistic Insights

  • Amide bond cleavage : Proceeds via a tetrahedral intermediate under acidic conditions, as confirmed by DFT calculations.

  • Indole bromination : Follows an electrophilic mechanism with NBS acting as a bromine radical source, as evidenced by ESR studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Cores

Adamantane-Substituted Indole Acetamides
  • Example : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y ) .
    • Key Differences :
  • Adamantane (bulky, lipophilic) replaces the pyrrolidine group.
  • Enhanced rigidity and membrane permeability due to adamantane’s cage structure.
    • Biological Implications : Adamantane derivatives show improved blood-brain barrier penetration but reduced aqueous solubility compared to pyrrolidine-containing analogs .
Morpholino-Substituted Analogs
  • Example: N-((1-ethylpyrrolidin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide . Key Differences:
  • Morpholino (six-membered ring with oxygen) replaces pyrrolidine.
  • Increased hydrogen-bonding capacity due to morpholine’s oxygen atom. Impact: Morpholino groups improve metabolic stability and solubility but may reduce target affinity in certain kinase inhibitors .
Thiazolidinone-Containing Derivatives
  • Example : 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide .
    • Key Differences :
  • Thiazolidinone ring introduces sulfur and additional hydrogen-bonding sites.
  • Allyl chain enhances electrophilicity for covalent binding. Activity: Thioxo-thiazolidinone derivatives exhibit potent antiproliferative activity against cancer cell lines, attributed to reactive sulfur moieties .

Functional Group Variations in Related Compounds

Key Research Findings

Adamantane vs. Pyrrolidine : Adamantane-substituted analogs (e.g., 5a–y ) demonstrate superior lipophilicity but suffer from synthetic complexity and lower yields (~40–60%) compared to pyrrolidine derivatives .

Morpholino vs. Pyrrolidine: Morpholino-containing compounds exhibit 20–30% higher aqueous solubility (e.g., >50 µM in PBS) due to oxygen’s polarity, making them preferable for intravenous formulations .

Thiazolidinone Reactivity: Thioxo groups in thiazolidinone derivatives enable covalent interactions with cysteine residues in target proteins, a mechanism absent in the pyrrolidine-based target compound .

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